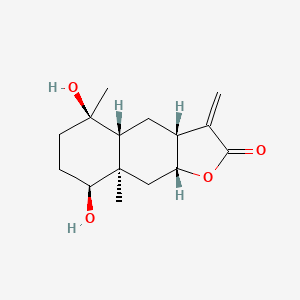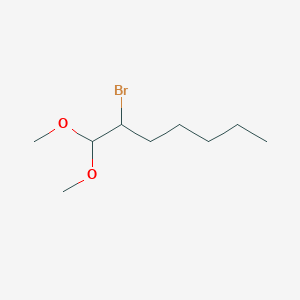
2-Bromo-1,1-dimethoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,1-dimethoxyheptane is an organic compound with the molecular formula C9H19BrO2. It is a derivative of heptane, where two methoxy groups and a bromine atom are attached to the first carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-dimethoxyheptane typically involves the bromination of 1,1-dimethoxyheptane. The reaction is carried out by adding bromine to 1,1-dimethoxyheptane in the presence of a solvent such as carbon tetrachloride. The reaction mixture is then stirred and heated to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced filtration and purification techniques helps in obtaining the compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,1-dimethoxyheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding aldehydes or carboxylic acids and reduced to form alkanes
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: Strong bases like potassium tert-butoxide are used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst
Major Products Formed
Nucleophilic Substitution: Formation of ethers, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,1-dimethoxyheptane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of biochemical pathways and enzyme reactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-1,1-dimethoxyheptane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in various chemical reactions and synthesis processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,1-dimethoxyethane: Similar structure but with a shorter carbon chain.
2-Bromo-1,1-dimethoxypropane: Another similar compound with a different carbon chain length.
2-Bromo-1,1-dimethoxybutane: Similar compound with a four-carbon chain
Uniqueness
2-Bromo-1,1-dimethoxyheptane is unique due to its specific carbon chain length and the presence of two methoxy groups. This structure provides distinct reactivity and properties compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
18207-18-6 |
|---|---|
Molekularformel |
C9H19BrO2 |
Molekulargewicht |
239.15 g/mol |
IUPAC-Name |
2-bromo-1,1-dimethoxyheptane |
InChI |
InChI=1S/C9H19BrO2/c1-4-5-6-7-8(10)9(11-2)12-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
PMULERAPXGEXHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


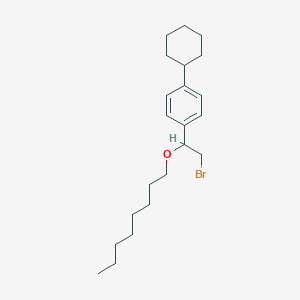
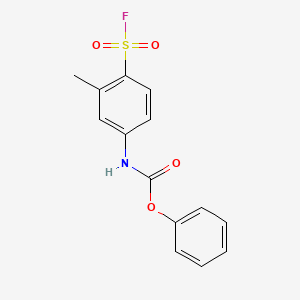
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
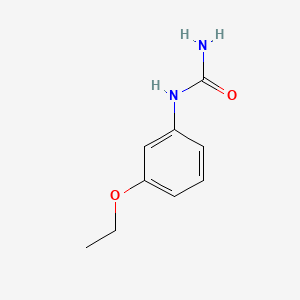
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
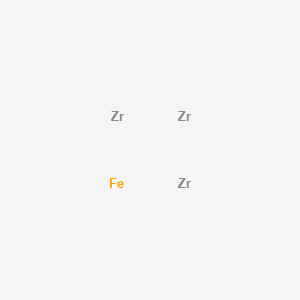

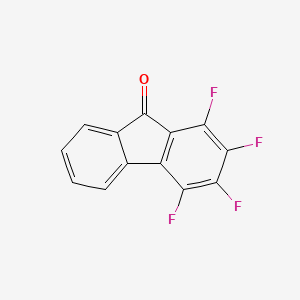
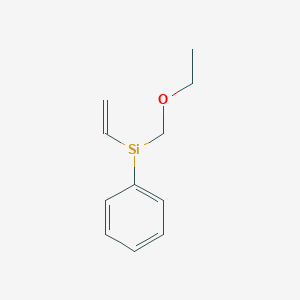
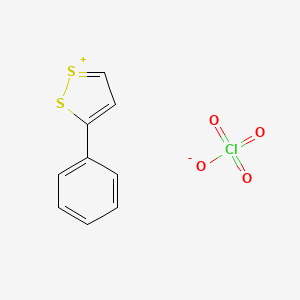
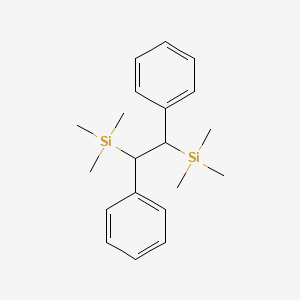
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
